(E)-4-((2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-cyanovinyl)amino)-N-carbamoylbenzenesulfonamide

Description

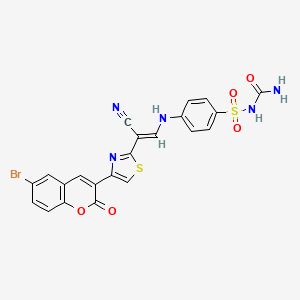

The compound “(E)-4-((2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-cyanovinyl)amino)-N-carbamoylbenzenesulfonamide” is a structurally complex molecule featuring a coumarin-thiazole hybrid core, a cyanovinyl linker, and a benzenesulfonamide-carbamoyl moiety. The sulfonamide group is a classic pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase) . The (E)-configuration of the cyanovinyl group ensures planar geometry, which may influence π-stacking interactions in crystal packing or target binding .

This compound’s synthesis likely involves multi-step reactions, including cyclocondensation for the thiazole ring, nucleophilic substitution for the sulfonamide, and a Wittig or Knoevenagel reaction for the cyanovinyl bridge. Structural validation would rely on X-ray crystallography (using tools like SHELX and WinGX ) and spectroscopic techniques (NMR, IR) .

Properties

IUPAC Name |

[4-[[(E)-2-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]phenyl]sulfonylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14BrN5O5S2/c23-14-1-6-19-12(7-14)8-17(21(29)33-19)18-11-34-20(27-18)13(9-24)10-26-15-2-4-16(5-3-15)35(31,32)28-22(25)30/h1-8,10-11,26H,(H3,25,28,30)/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJCSGAXXRWZDI-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O)S(=O)(=O)NC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O)S(=O)(=O)NC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14BrN5O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-4-((2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-cyanovinyl)amino)-N-carbamoylbenzenesulfonamide represents a complex structure that combines various pharmacologically relevant moieties, including thiazole and chromene derivatives. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features:

- A thiazole ring, known for its diverse biological activities including antibacterial and anticancer properties.

- A chromene moiety, which has been associated with antioxidant and anti-inflammatory effects.

- A benzenesulfonamide group that enhances solubility and bioavailability.

Biological Activity Overview

Research indicates that compounds containing thiazole rings exhibit a wide range of biological activities. The specific compound under study has been evaluated for its potential cytotoxic effects against various cancer cell lines.

Key Findings:

- Cytotoxicity : The compound showed significant cytotoxic activity in vitro with IC50 values indicating effective inhibition of cancer cell proliferation. For example, thiazole derivatives have shown IC50 values ranging from 1.61 to 1.98 µg/mL against specific cancer cell lines, suggesting a strong correlation between the thiazole structure and cytotoxic activity .

- Mechanism of Action : The biological activity is attributed to the ability of the thiazole ring to interact with cellular targets, potentially influencing pathways involved in cell survival and apoptosis. Molecular dynamics simulations have indicated that these compounds primarily interact through hydrophobic contacts with target proteins .

Data Tables

The following table summarizes the biological activities observed in various studies regarding similar compounds:

| Compound | Structure Features | IC50 (µg/mL) | Biological Activity |

|---|---|---|---|

| Compound 9 | Thiazole + Phenyl | 1.61 ± 1.92 | Cytotoxic against cancer cells |

| Compound 10 | Thiazole + N-phenylcarboxamide | 1.98 ± 1.22 | Cytotoxic against cancer cells |

| (E)-4... | Thiazole + Chromene + Sulfonamide | TBD | Anticancer potential |

Case Studies

Several studies have highlighted the efficacy of thiazole-containing compounds:

- Anticancer Activity : A study demonstrated that a related thiazole derivative exhibited significant cytotoxicity against Jurkat T-cells, with molecular docking revealing strong binding affinity to Bcl-2 proteins, indicating a potential mechanism for inducing apoptosis .

- Analgesic Effects : Another compound derived from similar scaffolds showed higher analgesic activities compared to standard drugs like indomethacin, suggesting that modifications in the structure can lead to enhanced therapeutic profiles .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly in the context of cancer treatment. The presence of the bromo and thiazole groups may enhance its interaction with biological targets. Research indicates that similar compounds can act as enzyme inhibitors or modulate signaling pathways involved in cancer progression .

Case Study: Anticancer Activity

In studies focusing on related chromen derivatives, compounds exhibiting similar structures have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives with thiazole rings have been reported to inhibit tumor growth through apoptosis induction .

Biological Imaging

Due to its fluorescent properties, this compound could serve as a fluorescent probe in biological imaging. The chromen moiety is known for its ability to fluoresce under UV light, making it suitable for tracking biological processes in live cells .

Enzyme Inhibition

Research has demonstrated that compounds with thiazole and sulfonamide groups can act as inhibitors of specific enzymes. The proposed mechanism involves binding to the active site of enzymes, thereby preventing substrate interaction. This property is particularly relevant in developing drugs targeting metabolic disorders and infectious diseases .

Material Science

The compound's unique structure allows it to be explored in the development of advanced materials, such as organic semiconductors and photovoltaic devices. Its electronic properties can be tuned through structural modifications, making it a candidate for applications in organic electronics .

Synthesis of Novel Compounds

The synthesis pathways involving this compound can lead to the creation of novel derivatives with enhanced biological activity or improved material properties. Multi-step organic reactions can yield various analogs that may exhibit diverse pharmacological profiles .

Chemical Reactions Analysis

Thiazole-Chromene Coupling

The thiazole and chromene moieties likely form through a nucleophilic aromatic substitution or Pd-catalyzed coupling . Bromine substitution on the chromene (as seen in similar compounds ) may activate the aromatic ring for coupling.

Sulfonamide Formation

The sulfonamide group is introduced via O-sulfonylation of a phenolic precursor. For example, benzenesulfonyl chloride reacts with hydroxyl groups in the presence of triethylamine to form stable sulfonyl esters .

Cyanovinyl Group Installation

The 2-cyanovinyl group may form through Michael addition of a cyanide nucleophile to an α,β-unsaturated ester or ketone. This step would require careful control of reaction conditions to maintain the (E)-stereochemistry.

Hydrolytic Stability

The sulfonamide group is generally stable under mild acidic/basic conditions but may hydrolyze under harsh conditions (e.g., prolonged exposure to strong acids/bases).

Isomerization Risks

Unexpected isomerization can occur during synthesis, as observed in a related chromene-thiazole derivative . This highlights the need for precise reaction control to avoid structural rearrangements.

Functional Groups

-

Sulfonamide : Acts as a potential bioisostere for carboxylic acids, enhancing permeability and biological activity.

-

Thiazole : Contributes to aromaticity and may participate in π-π interactions with chromene.

-

Chromene : A planar framework enabling extended conjugation and potential intermolecular stacking .

X-ray Crystallography

While not directly studied, similar bromo-chromene derivatives exhibit wide C=N–C angles (~125°) , suggesting flexibility in the chromene-thiazole linkage.

Reactivity Considerations

-

Bromine Substituent : Enhances electrophilicity for further substitution but may increase oxidative stress.

-

Cyanovinyl Group : Highly reactive due to the nitrile group, requiring protection or controlled exposure during synthesis.

-

Sulfonamide : May participate in hydrogen bonding, influencing solubility and bioavailability.

Comparison with Similar Compounds

Key Differences :

- Coumarin vs.

- Cyanovinyl Linker: The (E)-cyanovinyl group is unique to the target compound, providing rigidity and electronic effects absent in analogues with flexible thiazolidinone or triazole linkers .

- Sulfonamide Substituent : The N-carbamoylbenzenesulfonamide group distinguishes it from simpler sulfonamides, possibly improving solubility or target selectivity .

Crystallographic and Hydrogen-Bonding Features

Crystal structures of analogues (e.g., ) reveal hydrogen-bonding networks (N–H···O/S) critical for stability. The target compound’s sulfonamide and carbamoyl groups may form N–H···O bonds with adjacent molecules, while the coumarin’s carbonyl could participate in C=O···H–N interactions . Software like SHELXL and ORTEP would model these interactions, with R factors < 0.05 for high-quality data .

Physicochemical Properties

- Solubility: The sulfonamide group enhances aqueous solubility compared to non-polar analogues (e.g., furan carboxamide derivatives ).

- Thermal Stability: The rigid coumarin-thiazole core likely increases melting points (>200°C) relative to flexible thiazolidinones .

Q & A

Q. What are the critical steps for synthesizing (E)-4-...sulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis involves multi-step organic reactions, including:

- Coumarin-thiazole coupling : Brominated coumarin derivatives (e.g., 6-bromo-2-oxo-2H-chromen-3-yl) are reacted with thiazole precursors via nucleophilic substitution or cyclization (e.g., Hantzsch thiazole synthesis) .

- Cyanovinyl linkage : A Knoevenagel condensation or Wittig reaction may introduce the 2-cyanovinyl group, requiring anhydrous conditions and catalysts like piperidine .

- Sulfonamide functionalization : The N-carbamoylbenzenesulfonamide moiety is introduced via sulfonation and carbamoylation, often using chlorosulfonic acid and urea derivatives .

- Optimization : Use Design of Experiments (DoE) to vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading. Monitor intermediates via TLC and HPLC (≥98% purity threshold) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm regiochemistry of the thiazole-coumarin linkage (e.g., coupling constants for vinyl protons) and sulfonamide proton environments .

- HRMS : Validate molecular ion peaks (e.g., m/z 600–650 range) and isotopic patterns for bromine .

- HPLC-PDA : Assess purity (>95%) and detect byproducts (e.g., unreacted cyanovinyl intermediates) using C18 columns and acetonitrile/water gradients .

- FT-IR : Identify key functional groups (e.g., C≡N stretch ~2200 cm⁻¹, sulfonamide S=O ~1350 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry and hydrogen-bonding network?

- Methodological Answer :

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., DMSO/EtOH mixtures). Use SHELXL for refinement, focusing on the (E)-configuration of the cyanovinyl group and dihedral angles between coumarin and thiazole planes .

- Hydrogen-bonding analysis : Apply graph-set notation (e.g., Etter’s rules) to classify motifs like R₂²(8) (sulfonamide-carbamoyl interactions) or C(6) chains (coumarin-thiazole π-stacking) .

- Discrepancy resolution : If NMR and crystallographic data conflict (e.g., tautomerism in solution), use variable-temperature NMR or DFT calculations to model dynamic effects .

Q. What computational strategies predict the compound’s electronic properties and binding affinity for target proteins?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map frontier orbitals (HOMO-LUMO gaps ~3–4 eV for coumarin-thiazole systems) .

- Molecular docking : Use AutoDock Vina to simulate interactions with targets (e.g., kinases or carbonic anhydrases). Prioritize sulfonamide and cyanovinyl groups as pharmacophores .

- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of protein-ligand complexes .

Q. How can researchers address contradictions in biological activity data across structural analogs?

- Methodological Answer :

- SAR analysis : Compare IC₅₀ values of analogs (e.g., bromine vs. chlorine substitution on coumarin, thiazole vs. oxazole rings) to identify critical substituents .

- Metabolite profiling : Use LC-MS to detect degradation products (e.g., hydrolyzed sulfonamide) that may confound bioactivity results .

- Orthogonal assays : Validate enzyme inhibition with fluorescence-based assays and cellular viability (MTT) to rule out assay-specific artifacts .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and experimental logP values?

- Methodological Answer :

- Experimental logP : Measure via shake-flask method (octanol/water partitioning) with UV quantification .

- Theoretical adjustments : Refine ACD/Percepta predictions by incorporating solvent-accessible surface area (SASA) corrections for bulky groups like coumarin .

- Statistical validation : Apply Bland-Altman plots to assess bias between methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.